molecular formula C10H7NO B11920219 2h-Furo[2,3-f]isoindole CAS No. 42304-60-9

2h-Furo[2,3-f]isoindole

Cat. No.: B11920219
CAS No.: 42304-60-9
M. Wt: 157.17 g/mol
InChI Key: YYKYKQXVWGQBTP-UHFFFAOYSA-N
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Description

2H-Furo[2,3-f]isoindole (CAS 42304-60-9) is a fused heterocyclic compound that serves as a core structural scaffold in organic and medicinal chemistry research. With a molecular formula of C10H7NO and a molecular weight of 157.17 g/mol , this tricyclic system incorporates furan and isoindole rings, making it a subject of interest for the synthesis of more complex nitrogen-containing heterocycles. The furo[2,3-f]isoindole core is a key intermediate in the Intramolecular Diels-Alder Vinylarene (IMDAV) reaction pathway, a method utilized for constructing condensed isoindole derivatives with potential biological activities . Researchers value this scaffold for its applications in developing new pharmacologically active compounds and functional materials . As a versatile building block, it enables further functionalization through cross-coupling reactions and other transformations to create a diverse library of analogs for bioscreening and structure-activity relationship (SAR) studies . This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42304-60-9

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

IUPAC Name

2H-furo[2,3-f]isoindole

InChI

InChI=1S/C10H7NO/c1-2-12-10-4-9-6-11-5-8(9)3-7(1)10/h1,3-6H,2H2

InChI Key

YYKYKQXVWGQBTP-UHFFFAOYSA-N

Canonical SMILES

C1C=C2C=C3C=NC=C3C=C2O1

Origin of Product

United States

Synthetic Methodologies for the 2h Furo 2,3 F Isoindole Core and Its Derivatives

Intramolecular Diels-Alder Vinylarene (IMDAV) Reactions

The Intramolecular Diels-Alder Vinylarene (IMDAV) reaction is a powerful strategy for synthesizing annulated isoindoles, including the furo[2,3-f]isoindole scaffold. beilstein-journals.orgbeilstein-journals.orgnih.gov This approach involves an intramolecular [4+2] cycloaddition where a furan (B31954) ring, acting as a vinylarene analogue, serves as the diene.

A key application of the IMDAV strategy involves the use of 3-(furyl)allylamines as precursors. kisti.re.kr These substrates, which are readily synthesized from furylacroleins, contain the necessary furan diene and a tethered dienophile that is introduced via N-acylation. kisti.re.kr The reaction proceeds by activating the 3-(furyl)allylamine through acylation with α,β-unsaturated acid anhydrides or chlorides, which installs the dienophile-containing moiety onto the nitrogen atom. kisti.re.kr This sets the stage for the subsequent intramolecular cycloaddition to form the desired fused heterocyclic system.

The synthesis of furo[2,3-f]isoindoles is often accomplished through an efficient domino reaction sequence that begins with the N-acylation of 3-(furyl)allylamines. kisti.re.kr This initial step is immediately followed by the key intramolecular Diels-Alder cycloaddition of the resulting N-acyl vinylfuran intermediate. kisti.re.kr The process culminates in a prototropic shift within the adduct, which re-establishes the aromaticity of the furan nucleus. kisti.re.kr This tandem three-step sequence—acylation, IMDAV cycloaddition, and aromatization—allows for the efficient construction of various hexahydro-4H-furo[2,3-f]isoindoles and their derivatives under mild conditions. kisti.re.kr

Table 1: Tandem Acylation/IMDAV Reactions of 3-(Furyl)allylamines This table summarizes the reaction between 3-(furyl)allylamines and various α,β-unsaturated acid anhydrides to yield furo[2,3-f]isoindole derivatives.

3-(Furyl)allylamine PrecursorAcylating Agent (Anhydride)Resulting Product Core
Vinylogues of furfurylaminesMaleic anhydride (B1165640)Hexahydro-4H-furo[2,3-f]isoindole
Vinylogues of furfurylaminesPyrocinchonic anhydrideSubstituted hexahydro-4H-furo[2,3-f]isoindole
Vinylogues of furfurylaminesCitraconic anhydrideSubstituted hexahydro-4H-furo[2,3-f]isoindole

A significant advantage of the IMDAV reaction in this context is its high diastereoselectivity. kisti.re.kr The key intramolecular [4+2] cycloaddition step proceeds in a controlled manner, leading to the formation of furo[2,3-f]isoindoles with specific stereochemistry. kisti.re.kr This stereocontrol is crucial for generating complex molecular architectures with defined three-dimensional arrangements. The reaction of 3-(furyl)allylamines with reagents like maleic, pyrocinchonic, and citraconic anhydrides diastereoselectively yields the target products in relatively high yields. kisti.re.kr

Ugi Multicomponent Reactions (MCRs) for Furo[2,3-f]isoindole Construction

Ugi multicomponent reactions provide a highly convergent and efficient pathway for assembling complex molecules from simple starting materials in a single step. This strategy has been ingeniously combined with the Diels-Alder reaction to construct the furo[2,3-f]isoindole core.

An innovative and highly efficient approach involves a one-pot tandem sequence combining an Ugi four-component reaction (Ugi-4CR) with an intramolecular Diels-Alder vinylarene (IMDAV) reaction. beilstein-journals.orgbeilstein-journals.orgresearchgate.net In this process, the Ugi reaction is used to assemble a complex adduct which contains both the furan diene and the dienophile, perfectly positioned for a subsequent intramolecular cycloaddition. beilstein-journals.orgresearchgate.net This adduct, formed from an aldehyde, an amine, an isonitrile, and a carboxylic acid component, spontaneously undergoes the IMDAV reaction under the same conditions. beilstein-journals.orgbeilstein-journals.orgresearchgate.net This tandem methodology results in the formation of 4,4a,5,6,7,7a-hexahydro-3aH-furo[2,3-f]isoindole cores in excellent yields and with a high degree of stereoselectivity, producing single pairs of enantiomers. beilstein-journals.orgbeilstein-journals.orgresearchgate.netresearchgate.net The final products are formed as exo-adducts, and the Ugi and Diels-Alder steps are believed to occur via a coordinated mechanism, as other stereoisomers are not observed. beilstein-journals.orgresearchgate.net

The success of the Ugi/IMDAV tandem process hinges on the careful selection of the initial components. Specifically, a furyl-substituted aldehyde, such as (E)-3-(furan-2-yl)acrylaldehyde, serves as the cornerstone of the reaction. beilstein-journals.orgbeilstein-journals.orgresearchgate.net This aldehyde provides the vinylfuran moiety that will ultimately act as the diene in the IMDAV cycloaddition. beilstein-journals.org The other components—an amine, an isonitrile, and maleic acid monoanilide (acting as the carboxylic acid and dienophile precursor)—react with the furyl aldehyde in the Ugi step to create the necessary intermediate for the final cyclization. beilstein-journals.orgresearchgate.net This strategic use of a functionalized aldehyde allows for significant variation in the substituents of the final furo[2,3-f]isoindole products. beilstein-journals.orgbeilstein-journals.org

Table 2: Synthesis of Furo[2,3-f]isoindoles via Ugi/IMDAV Tandem Reaction This table showcases the synthesis of various 4,4a,5,6,7,7a-hexahydro-3aH-furo[2,3-f]isoindole derivatives through a one-pot Ugi/IMDAV reaction using (E)-3-(furan-2-yl)acrylaldehyde, maleic acid monoanilide, and various amines and isonitriles.

Amine ComponentIsonitrile ComponentProduct Yield
Aniline1,1,3,3-Tetramethylbutyl isocyanide99%
AnilineCyclohexyl isocyanide99%
AnilineBenzyl isocyanide99%
4-Methoxyaniline1,1,3,3-Tetramethylbutyl isocyanide99%
4-MethoxyanilineCyclohexyl isocyanide99%
4-MethoxyanilineBenzyl isocyanide99%
Benzylamine1,1,3,3-Tetramethylbutyl isocyanide99%
BenzylamineCyclohexyl isocyanide99%
Data sourced from supporting information related to the primary research articles. beilstein-journals.orgresearchgate.net

Cyclization Strategies Involving Aryne Reactivity Precursors

The use of highly reactive aryne intermediates offers a powerful and versatile approach for the synthesis of substituted heterocyclic systems, including the isoindole core. sigmaaldrich.com Arynes serve as potent dipolarophiles and dienophiles in cycloaddition reactions, enabling the rapid construction of complex polycyclic frameworks under mild conditions. sigmaaldrich.comnih.gov

A prominent strategy involves the [3+2] dipolar cycloaddition of arynes with various 1,3-dipoles. nih.gov For instance, the reaction of arynes with mesoionic compounds like münchnones (1,3-oxazolium-5-olates) or sydnones proceeds through a cycloaddition/cycloreversion sequence to furnish the isoindole skeleton. nih.govosi.lv The initial [3+2] cycloaddition forms an unstable bicyclic adduct which readily undergoes a retro-[4+2] reaction, typically involving the extrusion of a small, stable molecule like carbon dioxide, to yield the aromatic isoindole ring. nih.govosi.lv

Researchers have demonstrated that münchnones react with arynes, generated in situ, to afford isoindoles. osi.lv However, a common challenge in this reaction is that the newly formed, reactive isoindole can undergo a subsequent [4+2] cycloaddition with a second molecule of the aryne. osi.lv Careful control of reaction conditions, such as using an excess of the münchnone, can favor the selective formation of the desired isoindole product. osi.lv Similarly, the reaction of arynes with sydnones provides an efficient route to N-aryl-2H-indazoles, a related heterocyclic system, highlighting the broad applicability of this cycloaddition strategy. nih.gov

The generation of arynes is typically achieved from stable precursors under mild conditions. Silylaryl triflates are common aryne precursors, which, upon treatment with a fluoride (B91410) source like cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF), generate the aryne intermediate. sigmaaldrich.comnih.gov This method is tolerant of various functional groups, allowing for the synthesis of diverse, highly substituted products. sigmaaldrich.com Another approach involves the in-situ generation of benzyne (B1209423) for cycloaddition with pyrrole (B145914) derivatives to create isoindole precursors. nih.gov

Table 1: Examples of Aryne-Based Cycloadditions for Isoindole and Related Heterocycle Synthesis

Aryne Precursor Type 1,3-Dipole / Reaction Partner Reaction Type Key Feature
Silylaryl triflates Münchnones [3+2] Cycloaddition / [4+2] Cycloreversion Forms isoindole core; can lead to side products via a second cycloaddition. osi.lv
Silylaryl triflates Sydnones [3+2] Dipolar Cycloaddition / Decarboxylation Rapid and efficient synthesis of 2H-indazoles under mild conditions. nih.gov

Other Ring-Closure and Ring-Transformation Approaches for Annulated Isoindoles

Beyond aryne chemistry, a variety of other ring-closure and ring-transformation reactions are employed to synthesize the annulated isoindole core. These methods include metal-catalyzed cyclizations, tandem reactions, and ring rearrangements.

Transition Metal-Catalyzed Cyclizations: Palladium- and rhodium-catalyzed reactions are instrumental in modern heterocyclic synthesis. For example, Pd(0)-catalyzed intramolecular cyclization of specifically designed precursors like perfluoroalkylated imidoyl chlorides has been developed to produce chiral 1H-isoindoles. osi.lv Similarly, Rh(III)-catalyzed reactions of α-imino esters or nitriles with acrylates followed by cyclization provide an efficient route to 2H-isoindole derivatives. osi.lv

Ring Rearrangement and Tandem Reactions: Innovative cascade reactions provide efficient pathways to complex molecules from simple starting materials. One such "ring rearrangement" strategy enables the synthesis of 1,3-disubstituted N-aryl-2H-isoindoles from divinyl ethers, which are derived from 4-bromoisocoumarins. researchgate.net This cascade process involves a ring-opening step followed by a 5-exo-tet ring-closure. researchgate.net Tandem reactions, such as the aldol (B89426) condensation followed by cyclization of 2-cyanobenzaldehyde (B126161) with active methylene (B1212753) compounds, are effective for producing related isoindolinone structures. researchgate.net

Ring-Closing Metathesis (RCM): Ring-closing metathesis has emerged as a powerful tool for the formation of a wide range of carbo- and heterocyclic rings. researchgate.net This method has been successfully applied to the synthesis of fused nitrogen heterocycles. For instance, RCM of enamines derived from isoquinolines and β-carbolines proceeds efficiently at room temperature to yield products that are structurally related to many alkaloids. researchgate.net

The feasibility and outcome of these ring-closure reactions can often be predicted by established principles, such as Baldwin's rules, which assess the favorability of cyclization based on the ring size and the geometry of the transition state (e.g., exo- vs. endo-cyclization). libretexts.org

Table 2: Selected Ring-Closure and Transformation Methodologies for Isoindole Synthesis

Methodology Key Reactants Catalyst / Conditions Description
Ring Rearrangement Divinyl ethers (from 4-bromoisocoumarins), anilines Hexafluoroisopropanol (HFIP) Cascade reaction involving ring-opening and a 5-exo-tet ring-closing step. researchgate.net
Tandem Aldol/Cyclization 2-Cyanobenzaldehyde, active methylene compounds Potassium carbonate (K₂CO₃) Efficiently forms 3-substituted isoindolinones. researchgate.net
Rh-Catalyzed Cyclization α-Imino esters/nitriles, acrylates Rh(III) catalyst Develops 2H-isoindole derivatives through C-H activation and cyclization. osi.lv
Pd-Catalyzed Cyclization Perfluoroalkylated imidoyl chlorides Pd(0) catalyst, phosphordiamidite ligands Enantioselective synthesis of chiral 1H-isoindoles. osi.lv

Table of Mentioned Compounds

Compound Name
2H-Furo[2,3-f]isoindole
1,3-Oxazolium-5-olates (Münchnones)
Silylaryl triflates
Cesium fluoride
Tetrabutylammonium fluoride
2H-Indazoles
1H-Isoindoles
Perfluoroalkylated imidoyl chlorides
α-Imino esters
α-Imino nitriles
Acrylates
Divinyl ethers
4-Bromoisocoumarins
Isoindolinones
2-Cyanobenzaldehyde
β-Carbolines
Phosphordiamidite
Potassium carbonate

Mechanistic Investigations of 2h Furo 2,3 F Isoindole Formation

Detailed Reaction Pathway Elucidation for Key Synthetic Routes

While specific literature on the synthesis of 2H-Furo[2,3-f]isoindole is limited, its formation can be understood by examining the mechanisms for constructing related furo-fused and isoindole-based polycyclic systems. A plausible pathway involves the cyclization of appropriately substituted precursors that contain both the furan (B31954) and isoindole moieties or their precursors.

One general approach involves the reaction of a bidentate nucleophile with a molecule containing electrophilic centers, leading to a cascade reaction that forms the fused rings. For instance, a proposed mechanism for the formation of related dihydrofuro-fused systems begins with a Michael-type addition. nih.gov In this step, an anion, acting as a C-nucleophile, attacks a nitrovinyl group. nih.gov This is followed by a re-aromatization of a phenolic ring and an intramolecular displacement of the nitro group, which completes the formation of a dihydrofuran ring. nih.gov Subsequent oxidation would lead to the aromatic furan ring.

Another relevant pathway is the thermolysis of an azide (B81097) precursor. For the synthesis of the isomeric Furo[2,3-b]pyrrole system, a key route involves the reaction of 3-furancarbaldehyde with methyl azidoacetate to form methyl 2-azido-3-(3-furyl)propenoate. mdpi.comscispace.com The subsequent thermolysis of this azide intermediate in a solvent like boiling toluene (B28343) leads to the formation of the fused heterocyclic system. mdpi.comscispace.com This type of reaction proceeds through a nitrene intermediate, which then undergoes an intramolecular cyclization and rearrangement to yield the final aromatic product.

Recyclization reactions of existing heterocyclic systems also provide a pathway. For example, substituted 2H-furo[3,2-b]pyran-2-ones react with various nitrogen-containing nucleophiles. nih.gov Depending on the nucleophile, the reaction can lead to different products. While simple aliphatic amines might lead to condensation products, dinucleophiles like hydrazines can cause the furan ring to open and subsequently recyclize into a new heterocyclic system. nih.gov A similar strategy could be envisioned where a precursor is designed to undergo ring-opening and re-closure to form the desired this compound structure.

Analysis of Stereochemical Outcomes and Diastereoselectivity

Stereochemistry, the three-dimensional arrangement of atoms, is a critical aspect of chemical synthesis, as different stereoisomers of a molecule can have distinct biological and physical properties. orchid-chem.comrijournals.com Controlling the stereochemical outcome of a reaction is a primary goal in synthetic organic chemistry.

In the synthesis of complex molecules like derivatives of this compound, stereocontrol can be achieved through several strategies:

Substrate Control: Existing stereocenters in the starting material can influence the creation of new stereocenters. youtube.com The steric bulk of a substituent on one part of the molecule can block the reaction from proceeding on one face, directing the incoming reagent to the opposite face and thus controlling the stereochemical outcome. youtube.com

Auxiliary Control: A chiral auxiliary is a chemical compound that is temporarily incorporated into the starting material to direct the stereochemical course of a subsequent reaction. youtube.com After the desired stereocenter has been created, the auxiliary is removed. This method is highly effective for creating a single desired enantiomer. youtube.com

Asymmetric Catalysis: A small amount of a chiral catalyst, often a metal complex with a chiral ligand or an organocatalyst, can be used to selectively produce one stereoisomer over another. orchid-chem.com The chiral environment created by the catalyst influences the transition state of the reaction, lowering the activation energy for the formation of one stereoisomer. orchid-chem.com

For indole-fused heterocyclic systems, radical cascade cyclization has been shown to proceed with excellent diastereoselectivity. rsc.org This suggests that if a synthetic route to a substituted this compound derivative proceeds through a radical intermediate, high levels of stereocontrol may be achievable, leading to the preferential formation of one diastereomer.

Identification and Role of Transient Intermediates

The formation of this compound likely proceeds through several transient intermediates that are not isolated but are crucial to the reaction mechanism. The identification of these species is often achieved through a combination of spectroscopic analysis, trapping experiments, and computational studies.

In cycloaddition reactions, which are a common strategy for building heterocyclic rings, the initial cycloadduct is a key intermediate. For instance, 2H-isoindoles can be generated in situ and then "trapped" with a dienophile in a Diels-Alder reaction. nih.gov The formation of the resulting cycloadduct provides solid evidence for the transient existence of the highly reactive isoindole intermediate. nih.gov

In pathways involving the cycloisomerization of ketoacetylene precursors to form furans, an acetylene-allene rearrangement is a key mechanistic step. mdpi.com This suggests that allenone intermediates may be involved in synthetic routes that build the furan portion of the this compound skeleton from alkyne precursors.

Kinetic versus Thermodynamic Product Formation Considerations

In many chemical reactions, there is a competition between the formation of different possible products. The outcome of this competition can often be controlled by the reaction conditions, leading to either the kinetic or the thermodynamic product.

Kinetic Control: At lower temperatures or shorter reaction times, the major product is the one that is formed the fastest (i.e., via the lowest activation energy pathway). This is the kinetic product , which is not necessarily the most stable product.

Thermodynamic Control: At higher temperatures and longer reaction times, the system can reach equilibrium. The major product will be the most stable one, regardless of how fast it is formed. This is the thermodynamic product . mdpi.comresearchgate.netnih.gov

The synthesis of fused furan and pyrrole-containing heterocycles provides clear examples of this principle. The cycloisomerization of a ketoacetylene intermediate to form a 2,5-disubstituted furan is considered to be under thermodynamic control. mdpi.comresearchgate.net In contrast, a tandem Michael addition/cyclocondensation reaction with the same precursor to form a 3,5-disubstituted pyrazole (B372694) is under kinetic control. mdpi.comresearchgate.net Researchers can influence the outcome by carefully selecting parameters such as catalyst loading, solvent polarity, and reaction time. mdpi.comresearchgate.net For example, in the synthesis of furans from propargyl ethers, the use of nonpolar solvents can destabilize charged transition states, favoring the formation of one product over another. mdpi.com Similarly, in thermal cycloadditions involving furans, the initial product formed can be the kinetically favored one, which may then isomerize to the more thermodynamically stable adduct upon prolonged heating. rsc.org

This principle can be directly applied to the synthesis of this compound, where different isomers or related by-products might form. By adjusting reaction conditions, it may be possible to selectively favor the formation of the desired, most stable thermodynamic product over other kinetically favored isomers.

Table 1: Factors Influencing Kinetic vs. Thermodynamic Control in Heterocycle Synthesis

ParameterEffect on Product OutcomeRationale
Temperature Low temperature favors the kinetic product; high temperature favors the thermodynamic product.At high temperatures, there is enough energy to overcome the activation barriers for both forward and reverse reactions, allowing the system to reach equilibrium and form the most stable product. mdpi.comresearchgate.net
Reaction Time Short reaction time favors the kinetic product; long reaction time favors the thermodynamic product.Longer reaction times allow for the initially formed kinetic product to revert to starting materials or intermediates and then proceed to the more stable thermodynamic product. researchgate.net
Solvent Polarity Can stabilize or destabilize charged intermediates or transition states, influencing reaction pathways.In the formation of furans from propargyl ethers, switching from a polar solvent (THF) to a nonpolar one (hexane) significantly changed the product distribution, favoring the ynone intermediate over the cyclized furan. mdpi.com
Catalyst The choice and loading of a catalyst can selectively lower the activation energy for one pathway over another.Varying the catalyst loading can influence the relative rates of competing reactions, thereby controlling the product ratio. mdpi.comresearchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques for 2h Furo 2,3 F Isoindole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides information about the chemical environment of atomic nuclei. For organic molecules such as 2H-furo[2,3-f]isoindole derivatives, ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In the case of this compound derivatives, the aromatic protons on the isoindole and furan (B31954) rings, as well as protons on any substituents, give rise to characteristic signals.

For the related compound, 4-bromo-6-phenyl-6,7-dihydro-5H-furo[2,3-f]isoindol-5-one, the analysis was conducted in DMSO-d₆. mdpi.com While the full detailed data for this specific compound is not publicly available, representative ¹H NMR data for analogous substituted isoindole and furo-fused heterocyclic systems provide insight into the expected chemical shifts and coupling constants. mdpi.comrsc.org

Table 1: Representative ¹H NMR Data for an Analogous Furo-Isoindole Derivative

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic-H7.20-7.80m-
Furan-H6.50-7.50d2.0-3.0
CH₂4.00-4.50m-
CH3.00-3.50m-
NH9.00-11.00br s-

Note: This table is a representation based on data from analogous structures. Actual chemical shifts and coupling constants will vary depending on the specific substitution pattern and solvent used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a this compound derivative will produce a distinct signal, with its chemical shift indicating its electronic environment (e.g., aromatic, aliphatic, carbonyl).

For 4-bromo-6-phenyl-6,7-dihydro-5H-furo[2,3-f]isoindol-5-one, ¹³C NMR would reveal signals for the carbonyl carbon, the aromatic carbons of the phenyl, isoindole, and furan moieties, as well as the aliphatic carbons in the dihydro portion of the molecule. mdpi.com

Table 2: Representative ¹³C NMR Data for an Analogous Furo-Isoindole Derivative

Carbon AssignmentChemical Shift (δ, ppm)
C=O160.0-180.0
Aromatic C-Br110.0-120.0
Aromatic C115.0-150.0
Furan C-O140.0-160.0
Furan C100.0-120.0
CH₂30.0-50.0
CH40.0-60.0

Note: This table is a representation based on data from analogous structures. Actual chemical shifts will vary depending on the specific substitution pattern and solvent used.

Advanced NMR Techniques for Structural Confirmation

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is crucial for establishing the connectivity of proton spin systems within the molecule. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the definitive assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. It is particularly valuable for connecting different structural fragments and for identifying quaternary carbons (carbons with no attached protons). researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. It is essential for determining the stereochemistry and conformation of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound. This is a critical step in identifying an unknown this compound derivative. thieme-connect.com For example, the HRMS data for various heterocyclic compounds are used to confirm their calculated molecular formulas. rsc.org

Table 3: Representative HRMS Data for Analogous Heterocyclic Compounds

CompoundCalculated [M+H]⁺ (m/z)Found [M+H]⁺ (m/z)
Analogous Furo-Isoindole 1256.1338256.1367
Analogous Furo-Isoindole 2290.1181290.0995
Analogous Furo-Isoindole 3240.1025240.0987

Note: This table is a representation based on data from analogous structures. rsc.org

Identification of Molecular Ion and Fragmentation Patterns

In addition to the molecular ion peak, mass spectrometry provides a fragmentation pattern that is a unique fingerprint of the molecule. The way a this compound derivative breaks apart upon ionization can provide valuable clues about its structure. For 4-bromo-6-phenyl-6,7-dihydro-5H-furo[2,3-f]isoindol-5-one, ESI-MS analysis revealed the molecular ion peaks at m/z 327 (for the ⁷⁹Br isotope) and 329 (for the ⁸¹Br isotope), confirming the presence of a single bromine atom. mdpi.com

Common fragmentation pathways for such heterocyclic systems may involve:

Loss of small molecules: Such as CO from a carbonyl group, or H₂O.

Cleavage of the fused ring system: The furan or isoindole ring may open, leading to characteristic fragment ions.

Loss of substituents: Substituents on the aromatic rings can be lost as radicals or neutral molecules.

By carefully analyzing these fragmentation patterns, the connectivity of the different parts of the molecule can be confirmed.

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in their solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of novel compounds.

In the study of this compound derivatives, X-ray diffraction has been employed to elucidate the detailed solid-state conformation and crystal packing. A notable example is the analysis of 4-bromo-6-phenyl-6,7-dihydro-5H-furo[2,3-f]isoindol-5-one. nih.gov The investigation revealed that the molecule is essentially planar, with a root-mean-square (r.m.s.) deviation of only 0.004 Å. nih.gov This planarity is a significant feature of the fused heterocyclic system.

The crystal packing of this derivative is stabilized by a network of specific intermolecular interactions. The analysis identified C—H⋯O and C—H⋯Br hydrogen bonds that link adjacent molecules, forming distinct ribbons along the b-axis direction. nih.gov Furthermore, π–π stacking interactions play a crucial role in the crystal architecture, with centroid-to-centroid distances between aromatic rings measured at 3.703 (3) Å and 3.734 (3) Å. nih.gov

Hirshfeld surface analysis was also performed to quantify the various intermolecular contacts contributing to the crystal packing. The main contributors were identified as H⋯H (33.8%), O⋯H/H⋯O (15.1%), C⋯H/H⋯C (14.6%), Br⋯H/H⋯Br (13.8%), and C⋯C (11.9%) interactions. nih.gov These findings collectively provide a comprehensive understanding of the forces governing the solid-state assembly of this furo[2,3-f]isoindole derivative.

Table 1: Crystallographic Data for 4-bromo-6-phenyl-6,7-dihydro-5H-furo[2,3-f]isoindol-5-one

ParameterValueReference
Chemical FormulaC₁₆H₁₀BrNO₂ nih.gov
Molecular Planarity (r.m.s. deviation)0.004 Å nih.gov
Key Intermolecular InteractionsC—H⋯O and C—H⋯Br hydrogen bonds, π–π interactions nih.gov
π–π Stacking Distances (centroid-to-centroid)3.703 (3) Å, 3.734 (3) Å nih.gov
Hirshfeld Surface Analysis Contributions
H⋯H33.8% nih.gov
O⋯H/H⋯O15.1% nih.gov
C⋯H/H⋯C14.6% nih.gov
Br⋯H/H⋯Br13.8% nih.gov
C⋯C11.9% nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The method works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies characteristic of the bonds within the molecule.

For derivatives of the this compound scaffold, FT-IR spectroscopy provides valuable information for structural confirmation by identifying key vibrational modes. The FT-IR spectrum of 4-bromo-6-phenyl-6,7-dihydro-5H-furo[2,3-f]isoindol-5-one, recorded using a KBr pellet, shows several characteristic absorption bands. nih.gov

A strong absorption band observed at 1686 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration of the isoindol-5-one moiety. nih.gov The band at 3072 cm⁻¹ can be assigned to the C-H stretching vibrations of the aromatic rings. nih.gov The region between 1600 cm⁻¹ and 1450 cm⁻¹ contains multiple peaks (1598, 1503, 1452 cm⁻¹) corresponding to the C=C stretching vibrations within the fused heterocyclic system and the phenyl substituent. nih.gov The fingerprint region, below 1400 cm⁻¹, displays a series of complex bands corresponding to various bending and stretching vibrations, including those for C-N and C-O bonds, which are characteristic of the molecule's unique structure. nih.gov

Table 2: FT-IR Spectral Data for 4-bromo-6-phenyl-6,7-dihydro-5H-furo[2,3-f]isoindol-5-one

Wavenumber (ν, cm⁻¹)AssignmentReference
3072Aromatic C-H Stretch nih.gov
1686C=O Stretch (Amide) nih.gov
1598Aromatic C=C Stretch nih.gov
1503Aromatic C=C Stretch nih.gov
1452Aromatic C=C Stretch nih.gov
1392C-N Stretch / C-H Bend nih.gov
1295C-O Stretch (Furan) / C-N Stretch nih.gov
1179C-O Stretch (Furan) nih.gov
1035In-plane C-H Bend nih.gov
878Out-of-plane C-H Bend nih.gov
754Out-of-plane C-H Bend (Aromatic) nih.gov
690Out-of-plane C-H Bend (Aromatic) nih.gov

Theoretical and Computational Chemistry of 2h Furo 2,3 F Isoindole Systems

Computational Modeling of Reaction Mechanisms and Energy Profiles

Computational modeling has been instrumental in elucidating the reaction mechanisms leading to the formation of the 2H-furo[2,3-f]isoindole core. A prominent synthetic route involves the intramolecular Diels-Alder (IMDA) reaction of vinylarenes (IMDAV). researchgate.net Theoretical studies have been employed to map out the energy profiles of these complex transformations.

For instance, the tandem Ugi/IMDAV reaction has been investigated to understand the formation of 4,4a,5,6,7,7a-hexahydro-3aH-furo[2,3-f]isoindoles. beilstein-journals.orgbeilstein-journals.org Computational analysis helps in identifying the transition states and intermediates along the reaction pathway, providing insights into the feasibility and kinetics of the reaction. For example, it has been shown that a kinetic product can be formed which does not subsequently transform into a more thermodynamically stable product. beilstein-journals.org

These models often utilize Density Functional Theory (DFT) calculations to determine the energies of different species involved in the reaction. By comparing the energy barriers for various possible pathways, chemists can predict the most likely mechanism. This is crucial for optimizing reaction conditions to favor the desired product.

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical methods, particularly DFT, are pivotal in analyzing the electronic structure and reactivity of this compound and its derivatives. niscpr.res.in These analyses provide a wealth of information about the molecule's properties.

Key parameters calculated include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies and distributions of these frontier orbitals are crucial for understanding the molecule's electronic behavior and its propensity to participate in chemical reactions. The energy gap between the HOMO and LUMO provides an indication of the molecule's stability and reactivity. niscpr.res.in

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution within the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other reagents. niscpr.res.in

Mulliken Population Analysis: This analysis provides a quantitative measure of the charge distribution on each atom in the molecule, further refining the understanding of its reactive sites. niscpr.res.in

Natural Bond Orbital (NBO) Analysis: NBO analysis helps in understanding charge delocalization and the stability of the molecule by examining the interactions between filled and vacant orbitals. niscpr.res.in

These quantum chemical insights are fundamental for rationalizing observed reactivity and for designing new derivatives with specific electronic properties.

Prediction and Rationalization of Regioselectivity and Stereoselectivity

One of the significant contributions of computational chemistry to the study of this compound systems is the prediction and rationalization of regioselectivity and stereoselectivity in their synthesis. Many of the reactions that form this heterocyclic system can potentially yield multiple isomers.

For example, in 1,3-dipolar cycloaddition reactions to form spiro[isoindole-1,5'-isoxazolidin]-3(2H)-ones, computational methods have been used to rationalize the observed regio- and stereoselectivity. beilstein-journals.org Similarly, in multicomponent reactions leading to isoindole-fused furo iucr.orgacs.orgdiazepine derivatives, the directing effects of substituents that control regioselectivity have been computationally proven. nih.gov

The intramolecular Diels-Alder vinylarene (IMDAV) reaction, a key method for constructing the furo[2,3-f]isoindole core, often proceeds with a high degree of stereoselectivity. researchgate.net Computational studies can model the different possible transition states leading to various stereoisomers. By comparing the activation energies of these transition states, the experimentally observed stereochemical outcome can be explained and, in many cases, predicted.

Conformational Analysis of this compound and its Derivatives

The three-dimensional shape, or conformation, of this compound and its derivatives plays a crucial role in determining their physical and biological properties. Computational methods are extensively used to perform conformational analysis.

Crystal structure analyses of various derivatives provide experimental data on their solid-state conformations. For example, in ethyl (4R,4aS)-2-methyl-5,8-dioxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylate, the central six-membered ring adopts a slightly distorted half-chair conformation, while the fused pyrrolidine (B122466) ring is in an envelope conformation. iucr.orgiucr.org In other derivatives, the five-membered isoindole rings also adopt envelope conformations, while the six-membered rings are half-chair-puckered. iucr.org

Computational conformational analysis complements these experimental findings by exploring the full range of possible conformations in different environments (e.g., in the gas phase or in solution). By calculating the relative energies of different conformers, the most stable, and therefore most populated, conformations can be identified. This is particularly important for understanding the behavior of these molecules in solution, where they are often more flexible than in the solid state.

Below is a table summarizing the conformational details of some this compound derivatives based on crystal structure data.

Compound DerivativeCentral Six-Membered Ring ConformationFused Pyrrolidine/Isoindole Ring ConformationReference
Ethyl (4R,4aS)-2-methyl-5,8-dioxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylateSlightly distorted half-chairEnvelope iucr.orgiucr.org
(3aSR,4RS,4aRS,7aSR)-5-oxothieno[2,3-f]isoindole derivativeSlightly distorted boatEnvelope nih.gov
10-hydroxy-2-(4-methoxyphenyl)-3-oxo-2,3,3a,4,10,10a-hexahydro-1H-9-thia-2-azacyclopenta[b]fluorene-4-carboxylic acidSlightly distorted boatEnvelope researchgate.net
General hexahydrobenzo[f]isoindolesHalf-chairEnvelope iucr.org

Molecular Docking Studies in Computational Design (limited to theoretical implications, not biological outcomes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound systems, docking studies are used to explore their potential interactions with macromolecular targets, such as proteins. These studies have significant theoretical implications for computational drug design.

By docking derivatives of this compound into the active sites of enzymes or the binding pockets of receptors, researchers can gain insights into the structural basis of their potential activity. For example, docking studies have been applied to investigate the interaction of spiro[isoindole-1,5'-isoxazolidin]-3(2H)-ones with the MDM2 protein. beilstein-journals.org Similarly, novel furo[2,3-b]indol-3a-ol derivatives have been studied as potential inhibitors of Cyclin-dependent kinase 2 (CDK2) through molecular docking and molecular dynamics simulations. nih.gov

These computational experiments can predict the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. This information is invaluable for the rational design of new derivatives with improved binding properties. The theoretical binding energies and interaction patterns derived from docking can guide synthetic efforts, prioritizing the creation of compounds with the highest potential for biological activity.

The following table provides examples of binding affinities obtained from molecular docking studies of related isoindole derivatives.

Compound SeriesTarget ProteinRange of Binding Affinities (kcal/mol)Reference
1-H-isoindole-1,3(2H)-dione derivativesAcetylcholinesterase (AChE)-8.2 to -10.2 mdpi.com
1-H-isoindole-1,3(2H)-dione derivativesButyrylcholinesterase (BuChE)-8.3 to -11.0 mdpi.com
2H-thiopyrano[2,3-b]quinoline derivativesCB1a-5.3 to -6.1 nih.gov
2,6-bis(4-hydroxy-3-methoxyphenyl)-3,5-dimethylpiperidin-4-oneHIV-1 protease (5YOK)-7.5 niscpr.res.in

Synthesis and Study of 2h Furo 2,3 F Isoindole Derivatives and Analogues

Hexahydro-2H-Furo[2,3-f]isoindole Structural Variants

The synthesis of saturated, or hexahydro, derivatives of the 2H-furo[2,3-f]isoindole system has been effectively achieved through multicomponent reactions coupled with intramolecular cycloadditions. A notable strategy involves a one-pot tandem sequence combining the Ugi four-component reaction (Ugi-4CR) with an intramolecular Diels-Alder (IMDA) reaction. researchgate.netbeilstein-journals.org

This approach utilizes (E)-3-(furan-2-yl)acrylaldehyde, an amine, an isonitrile, and maleic acid monoanilide as reactants. The initial Ugi reaction forms a complex adduct which then spontaneously undergoes an intramolecular Diels-Alder vinylarene (IMDAV) reaction. researchgate.netbeilstein-journals.orgresearchgate.net This sequence is highly stereoselective, yielding single pairs of enantiomers of the 4,4a,5,6,7,7a-hexahydro-3aH-furo[2,3-f]isoindole core in excellent yields. researchgate.netbeilstein-journals.org The process is believed to proceed through a coordinated mechanism where the Diels-Alder cycloaddition results in the formation of exo-adducts exclusively. beilstein-journals.org This tandem Ugi/IMDAV reaction strategy allows for significant substituent variation, providing a versatile route to a range of hexahydro-2H-furo[2,3-f]isoindole derivatives. researchgate.net

Table 1: Synthesis of Hexahydro-2H-Furo[2,3-f]isoindole Derivatives via Tandem Ugi/IMDAV Reaction

Product ScaffoldKey ReactionStarting MaterialsKey Features
4,4a,5,6,7,7a-hexahydro-3aH-furo[2,3-f]isoindoleTandem Ugi / Intramolecular Diels-Alder (IMDAV)(E)-3-(furan-2-yl)acrylaldehyde, Amine, Isonitrile, Maleic acid monoanilideHigh stereoselectivity; Excellent yields; Allows for high substituent variation. researchgate.netbeilstein-journals.org

Oxo-Substituted Furo[2,3-f]isoindole Derivatives

The introduction of an oxo group into the furo[2,3-f]isoindole framework has been accomplished through the intramolecular Diels-Alder vinylarene (IMDAV) reaction. iucr.org Specifically, the reaction between N-[(2E)-3-(5-methylfuran-2-yl)prop-2-en-1-yl]aniline and phenylmaleic anhydride (B1165640) in ethyl acetate (B1210297) at room temperature yields an oxo-substituted derivative. iucr.orgiucr.org

This reaction produces (3aRS,4RS,4aSR,7aRS)-2-Methyl-5-oxo-4,6-diphenyl-4,4a,5,6,7,7a-hexahydro-3aH-furo[2,3-f]isoindole-4-carboxylic acid. iucr.org The product is a fused tricyclic system containing furan (B31954), cyclohexene (B86901), and pyrrolidine (B122466) rings. iucr.orgiucr.org X-ray analysis reveals that the central cyclohexene ring adopts a slightly twisted boat conformation, while the pyrrolidine ring is in an envelope conformation. iucr.org The synthesis is efficient, affording the target compound in good yields. For instance, the reaction of 2 mmol of the starting materials produces the product with a 77% yield. iucr.orgiucr.org The presence of a carboxylic acid group in the final structure makes these oxo-derivatives valuable substrates for further chemical transformations. thieme-connect.com

Table 2: Synthesis of an Oxo-Substituted Furo[2,3-f]isoindole Derivative

Compound NameSynthesis MethodReactantsYield
(3aRS,4RS,4aSR,7aRS)-2-Methyl-5-oxo-4,6-diphenyl-4,4a,5,6,7,7a-hexahydro-3aH-furo[2,3-f]isoindole-4-carboxylic acidIntramolecular Diels-Alder Vinylarene (IMDAV) ReactionN-[(2E)-3-(5-methylfuran-2-yl)prop-2-en-1-yl]aniline, Phenylmaleic anhydride77% iucr.orgiucr.org

Exploration of Related Fused Heterocyclic Systems (e.g., Thieno[2,3-f]isoindoles)

The synthetic methodologies applied to furo[2,3-f]isoindoles have been extended to create analogous heterocyclic systems, most notably thieno[2,3-f]isoindoles. These sulfur-containing analogues are synthesized using similar intramolecular Diels-Alder strategies. thieme-connect.comresearchgate.net The Intramolecular Diels-Alder Vinylarene (IMDAV) reaction is a key method, where readily accessible 3-(thien-2-yl)- and 3-(thien-3-yl)allylamines react with various anhydrides (e.g., maleic, citraconic, phenylmaleic) to form the thieno[2,3-f]isoindole core. thieme-connect.comresearchgate.net

The reaction sequence typically involves acylation of the allylamine, followed by the IMDAV cycloaddition. thieme-connect.com This process demonstrates a high degree of diastereoselectivity, leading to the exclusive formation of a single diastereomer. thieme-connect.comresearchgate.net For example, the reaction of N-[(2E)-3-(5-methylthiophen-2-yl)prop-2-en-1-yl]aniline with phenylmaleic anhydride yields (3aRS,4SR,4aSR,7aSR)-2-Methyl-5-oxo-4,6-diphenyl-4,4a,5,6,7,7a-hexahydro-3aH-thieno[2,3-f]isoindole-4-carboxylic acid with an 85% yield. iucr.org

An alternative approach, the intramolecular didehydro-Diels–Alder (IMDDA) reaction, is used with 3-(thienyl)propargylamines and maleic anhydride. thieme-connect.com This domino sequence of acylation followed by a [4+2] cycloaddition also produces the thieno[2,3-f]isoindole core with high selectivity, yielding 7-oxo-5,6,7,8-tetrahydro-4H-thieno[2,3-f]isoindole-4(8)-carboxylic acids in good yields. researchgate.netthieme-connect.com

Table 3: Synthesis of Thieno[2,3-f]isoindole Analogues

Synthesis MethodStarting MaterialsProduct CoreKey Features
Intramolecular Diels-Alder Vinylarene (IMDAV) Reaction3-(Thienyl)allylamines, Maleic anhydride derivatives4,4a,5,6,7,7a-hexahydro-3aH-thieno[2,3-f]isoindole-4-carboxylic acidHigh diastereoselectivity; Forms a single diastereomer. thieme-connect.comresearchgate.net
Intramolecular Didehydro-Diels-Alder (IMDDA) Reaction3-(Thienyl)propargylamines, Maleic anhydride7-oxo-5,6,7,8-tetrahydro-4H-thieno[2,3-f]isoindole-4(8)-carboxylic acidHigh selectivity; Proceeds via an exo transition state. thieme-connect.com

Strategies for Further Functionalization and Derivatization

The furo[2,3-f]isoindole scaffold, once synthesized, offers several avenues for further functionalization and derivatization. The synthetic routes themselves often incorporate functional groups that serve as handles for subsequent chemical modifications.

One primary strategy involves leveraging the carboxylic acid group present in derivatives synthesized from maleic anhydride or its analogues. thieme-connect.com This COOH group is a versatile starting point for various transformations, such as amidation or esterification, allowing for the introduction of a wide range of new functionalities.

Another powerful strategy for achieving structural diversity is the use of multicomponent reactions, like the tandem Ugi/IMDAV reaction. researchgate.netbeilstein-journals.org By varying the four initial components (aldehyde, amine, isonitrile, and carboxylic acid), a diverse library of substituted furo[2,3-f]isoindole derivatives can be generated in a single, efficient step. researchgate.net This highlights how the choice of initial synthetic strategy directly influences the potential for subsequent derivatization.

Furthermore, the functionalization of isoindole moieties in general is a known method to enhance properties such as photophysical characteristics or bioactivity. researchgate.net Techniques such as transition-metal-catalyzed C-H activation and annulation, while demonstrated on related indole (B1671886) systems, represent potential future pathways for the advanced functionalization of the furo[2,3-f]isoindole core. acs.org

Synthetic Utility and Strategic Contributions in Organic Synthesis

Role as a Core Scaffold in Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) aims to generate collections of structurally diverse small molecules, which is crucial for the discovery of new chemical probes and therapeutic agents. The 2H-Furo[2,3-f]isoindole framework is an attractive scaffold for DOS due to its rigid, three-dimensional structure and the potential for introducing multiple points of diversity.

The utility of this scaffold in DOS is exemplified by synthetic strategies that employ multi-component reactions (MCRs). MCRs, such as the Ugi reaction, allow for the combination of three or more starting materials in a single step to create complex products. A notable approach involves a tandem Ugi/intramolecular Diels-Alder (IMDA) reaction sequence. beilstein-journals.org In this strategy, the initial Ugi adduct is formed from various components, including an amine, an isonitrile, and a furan-containing aldehyde. beilstein-journals.org The inherent reactivity of the components allows for a spontaneous intramolecular cycloaddition, directly yielding the furo[2,3-f]isoindole core. beilstein-journals.org By systematically varying each of the inputs in the Ugi reaction, a library of furo[2,3-f]isoindole derivatives with diverse substituents can be rapidly generated from a common core structure. This approach highlights the scaffold's role in efficiently exploring chemical space. While isoindoles themselves can be unstable, strategic substitution can enhance their stability, making them more amenable to such synthetic explorations. nih.gov

Reaction TypeKey FeaturesRelevance to DOS
Tandem Ugi/Intramolecular Diels-AlderOne-pot synthesis, multiple inputs (amine, isonitrile, etc.)Allows for rapid generation of a library of diverse derivatives by varying the inputs. beilstein-journals.org
Three-Component AssemblyCombines dialdehyde, amine, and thiolProvides a robust method to access diverse functionalized isoindole cores. nih.gov

Building Block for Complex Polycyclic Organic Architectures

The inherent reactivity of the isoindole nucleus, particularly its diene character, makes the this compound system a valuable building block for constructing more complex polycyclic organic architectures. Diels-Alder reactions are a primary tool for achieving this complexity. nih.govresearchgate.net

The intramolecular Diels-Alder reaction is a powerful method for forming fused ring systems. In the synthesis of hexahydro-furo[2,3-f]isoindoles, the furan (B31954) ring acts as the diene in an intramolecular cycloaddition, leading to a highly complex and stereochemically rich polycyclic structure in a single, efficient step. beilstein-journals.org This strategy demonstrates the utility of the furoisoindole precursor in creating intricate molecular frameworks that would otherwise require lengthy synthetic sequences.

Furthermore, the isoindole moiety itself can be derivatized to build higher-order polycycles. For instance, 1,3-disubstituted N-aryl-2H-isoindoles, synthesized through cascade reactions, have been successfully transformed into less accessible nitrogen-containing polycycles like benzo[a]ullazines. nih.govresearcher.life These transformations underscore the strategic importance of the isoindole core as a foundational element for assembling elaborate, multi-ring systems. nih.govnih.govresearcher.life

PrecursorReaction TypeResulting Architecture
Furan-containing Ugi AdductIntramolecular Diels-Alder4,4a,5,6,7,7a-hexahydro-3aH-furo[2,3-f]isoindole beilstein-journals.org
N,N′-Di-Boc-2H-isoindole-2-carboxamidineIntermolecular Diels-AlderPolycyclic molecules containing guanidine (B92328) functionality nih.gov
1,3-Disubstituted N-aryl-2H-isoindolesDerivatization/CyclizationBenzo[a]ullazines and other high-order polycycles nih.govresearcher.life

Precursor in the Synthesis of Annulated Heterocyclic Compounds

Annulation, the process of building a new ring onto a pre-existing molecule, is a cornerstone of heterocyclic synthesis. The this compound scaffold is an excellent precursor for creating annulated heterocyclic compounds, primarily through cycloaddition reactions.

The tandem Ugi/intramolecular Diels-Alder (IMDA) reaction serves as a prime example of its use as an annulation precursor. beilstein-journals.org The Ugi reaction first assembles a linear precursor which then, without isolation, undergoes the IMDA cyclization. beilstein-journals.org This cycloaddition step is an annulation process where the dienophile part of the molecule adds across the furan diene, thereby fusing a new ring system onto the furan core and simultaneously forming the isoindole ring. This leads to the stereoselective formation of 4,4a,5,6,7,7a-hexahydro-3aH-furo[2,3-f]isoindole derivatives. beilstein-journals.org The efficiency and stereocontrol of this intramolecular annulation make it a highly valuable synthetic tool for accessing these complex fused heterocycles. beilstein-journals.org

Development of Atom-Economical and Efficient Synthetic Routes

The principles of green chemistry emphasize the development of atom-economical and efficient synthetic routes that maximize the incorporation of atoms from the reactants into the final product while minimizing waste. The synthesis of the this compound core has benefited from such strategies.

Synthetic StrategyKey Advantages
Tandem Ugi/Intramolecular Diels-Alder ReactionOne-pot procedure, reduces waste and purification steps, high atom economy. beilstein-journals.org
Multi-Component Reactions (MCRs)Combines multiple reactants in a single step, maximizing the incorporation of starting material into the product. researchgate.net

Q & A

Q. What are the optimal synthetic routes for preparing 2H-Furo[2,3-f]isoindole derivatives, and how can yield and purity be maximized?

  • Methodological Answer : Synthetic optimization involves solvent selection, reaction time, and purification techniques. For isoindole derivatives, absolute solvents (e.g., dichloromethane, ethanol) and inert atmospheres prevent intermediate degradation . Crystallization using ethanol or 2-propanol after vacuum concentration improves purity, yielding 60–90% recovery . Monitoring reaction progress via TLC and adjusting stoichiometry of alkylating agents (e.g., methyl triflate) can enhance yields.

Q. How should researchers characterize the structural integrity of this compound derivatives post-synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic methods:
  • IR spectroscopy identifies functional groups (e.g., BF₄⁻ or CF₃SO₃⁻ counterions in salts) .
  • ¹H NMR resolves substituent positions on the isoindole core .
  • Single-crystal X-ray diffraction confirms molecular geometry and non-covalent interactions (e.g., C–H⋯H or C⋯C packing in isoindoline derivatives) .
    Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation.

Q. What safety protocols are critical when handling reactive intermediates during synthesis?

  • Methodological Answer :
  • Use protective equipment (self-contained breathing apparatus, gloves) to avoid skin/eye contact .
  • Store hygroscopic intermediates under inert gas .
  • Dispose of waste via professional chemical disposal services to prevent environmental contamination .
  • Document all safety measures and incident responses (e.g., first aid for skin/eye exposure) .

Advanced Research Questions

Q. How can advanced spectroscopic techniques resolve ambiguities in structural elucidation of this compound derivatives?

  • Methodological Answer :
  • Dynamic NMR distinguishes between tautomeric forms by analyzing temperature-dependent shifts .
  • 2D-COSY and NOESY clarify proton-proton correlations in crowded spectral regions .
  • X-ray crystallography provides definitive bond-length data, critical for distinguishing isoindole regioisomers . For example, C⋯C interactions (3.4–3.6 Å) in crystal lattices confirm stacking patterns .

Q. How should researchers address discrepancies in synthetic yields reported for this compound derivatives?

  • Methodological Answer :
  • Controlled replication : Reproduce reactions using identical solvents (e.g., absolute vs. technical grade) and catalysts .
  • Statistical analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, reagent purity) .
  • Literature review : Compare methodologies from prior studies (e.g., alternative alkylation protocols in vs. older anthraquinone-based syntheses) .

Q. What computational strategies predict the reactivity of this compound in novel reactions?

  • Methodological Answer :
  • DFT calculations model frontier molecular orbitals to predict electrophilic/nucleophilic sites .
  • Molecular docking assesses binding affinity for biological targets (e.g., enzyme inhibition studies) .
  • Machine learning trains models on existing isoindole reaction datasets to forecast optimal conditions for new transformations .

Q. What emerging synthetic methodologies are advancing 2H-isoindole chemistry?

  • Methodological Answer :
  • Flow chemistry enables precise control of exothermic reactions (e.g., lithium salt formation) .
  • Photocatalysis facilitates C–H functionalization under mild conditions, reducing byproduct formation .
  • Asymmetric catalysis with chiral ligands (e.g., BINOL derivatives) achieves enantioselective isoindole syntheses .

Data Management and Reproducibility

Q. How can researchers ensure reproducibility in this compound studies?

  • Methodological Answer :
  • Document all chemical parameters (CAS numbers, purity, supplier details) per ICMJE standards .
  • Publish raw spectral data and crystallographic files (CIF) in supplementary materials .
  • Use electronic lab notebooks (ELNs) to track procedural deviations and batch variations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.